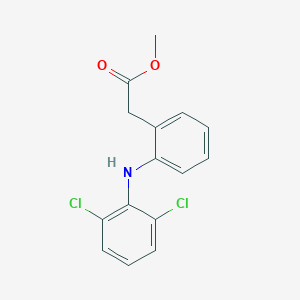

Diclofenac Methyl Ester

Vue d'ensemble

Description

Le diclofenac de méthyle est un dérivé du diclofenac, un anti-inflammatoire non stéroïdien (AINS) largement utilisé. Le diclofenac lui-même est connu pour ses propriétés analgésiques, anti-inflammatoires et antipyrétiques. La forme de méthyle est souvent utilisée dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques et de sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du diclofenac de méthyle implique généralement l'estérification de l'acide diclofenac. Une méthode courante consiste à dissoudre l'acide diclofenac dans du méthanol et à ajouter de l'acide sulfurique comme catalyseur. Le mélange est ensuite chauffé à reflux pendant une courte période, généralement environ 15 minutes .

Méthodes de production industrielle : En milieu industriel, la production de diclofenac de méthyle suit des principes similaires mais à plus grande échelle. Le processus implique un contrôle précis des conditions de réaction pour assurer un rendement élevé et une pureté optimale. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production.

Analyse Des Réactions Chimiques

Types de réactions : Le diclofenac de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de produits hydroxylés.

Réduction : Les réactions de réduction peuvent convertir le diclofenac de méthyle en son alcool correspondant.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium ou d'autres bases fortes peuvent faciliter les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools.

Applications De Recherche Scientifique

Synthesis of Diclofenac Methyl Ester

The synthesis of this compound typically involves the esterification of diclofenac with methanol. Recent advancements have focused on optimizing synthetic methods to enhance yield and reduce toxicity. For example, a novel method utilizes bromophenyl methyl acetate and 2,6-dichloroaniline in the presence of a copper catalyst, achieving significant improvements in reaction conditions and material toxicity compared to traditional methods .

Anti-inflammatory and Analgesic Effects

Numerous studies have demonstrated that this compound exhibits superior anti-inflammatory and analgesic properties compared to its parent compound, diclofenac potassium. In animal models, it has shown a significant inhibition rate of inflammation (up to 80% at specific dosages) and greater analgesic efficacy than conventional formulations .

| Compound | Analgesic Activity (%) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | 67.2 | 80.0 |

| Diclofenac Potassium | 56.1 | 70.2 |

This enhanced activity suggests that this compound may serve as an upgraded therapeutic agent with potentially fewer side effects associated with traditional NSAIDs .

Toxicological Studies

Toxicological evaluations indicate that while this compound is effective, it also has a higher acute toxicity profile compared to its parent compound. For instance, studies on aquatic organisms such as Hyalella azteca have shown that the methyl ester form can exhibit significantly increased toxicity levels .

Biodegradation Studies

Research into the biodegradation pathways of this compound has revealed its transformation by microbial action in aquatic environments. The compound's metabolites can accumulate in organisms, raising concerns about ecological impacts. Studies have shown that the bioconcentration factor for this compound is significantly higher than that of diclofenac itself, indicating its potential for greater environmental persistence and toxicity .

Risk Assessment

Given its increased toxicity and potential for bioaccumulation, risk assessments for this compound are critical in evaluating its environmental impact. The transformation products should be considered in future assessments to ensure comprehensive ecological safety evaluations .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Analgesic Efficacy Study : In a controlled study involving various synthesized derivatives of diclofenac, this compound emerged as the most potent analgesic agent among tested compounds .

- Aquatic Toxicity Study : Research conducted on the effects of this compound on Danio rerio embryos demonstrated significant chronic toxicity at low concentrations, emphasizing the need for careful monitoring in aquatic ecosystems .

Mécanisme D'action

The mechanism of action of diclofenac methyl ester is similar to that of diclofenac. It inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparaison Avec Des Composés Similaires

Diclofenac: The parent compound, widely used as an NSAID.

Ibuprofen: Another common NSAID with similar anti-inflammatory properties.

Naproxen: Known for its longer duration of action compared to diclofenac.

Uniqueness: Diclofenac methyl ester is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound. This makes it valuable in synthetic chemistry and industrial applications. Additionally, its methyl ester form can influence its pharmacokinetic properties, potentially offering different therapeutic benefits.

Activité Biologique

Diclofenac methyl ester (DCF-ME) is a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. This compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. Understanding its mechanisms of action and therapeutic potential is crucial for advancing its application in clinical settings.

This compound has the chemical formula and is characterized by its structure, which includes a methyl ester functional group. This modification enhances its pharmacological properties compared to its parent compound, diclofenac.

The primary mechanism through which DCF-ME exerts its biological effects involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever. By inhibiting these pathways, DCF-ME reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain relief .

Key Mechanisms:

- Inhibition of COX Enzymes : DCF-ME inhibits both COX-1 and COX-2, leading to reduced levels of prostaglandins.

- Antinociceptive Pathways : It activates nitric oxide-cGMP pathways, contributing to its pain-relieving effects.

- Apoptosis Induction : DCF-ME has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of mitochondrial pathways .

Anti-inflammatory Effects

Studies have demonstrated that DCF-ME exhibits potent anti-inflammatory activity. In vivo experiments using xylene-induced ear edema models showed that DCF-ME significantly reduced edema compared to standard diclofenac potassium. The inhibition rates observed were approximately 80% at optimal doses .

| Compound | Dose (mg/kg) | Edema Mass (mean ± SEM) | Inhibition Rate (%) |

|---|---|---|---|

| Diclofenac Potassium | 32 | 1.6 ± 0.4 | 70.2 |

| This compound | 32 | 1.0 ± 0.3 | 80.0 |

Analgesic Activity

The analgesic efficacy of DCF-ME was evaluated using the acetic acid-induced writhing test in mice. Results indicated that DCF-ME provided superior analgesic effects compared to diclofenac potassium, with an inhibition rate of 61.5% at a dose of 32 mg/kg .

| Compound | Dose (mg/kg) | Number of Writhes (mean ± SEM) | Inhibition Rate (%) |

|---|---|---|---|

| Acetic Acid Control | - | 14.3 ± 3.18 | - |

| Diclofenac Potassium | 32 | 6.28 ± 1.56 | 56.1 |

| This compound | 32 | 5.50 ± 3.61 | 61.5 |

Case Studies and Research Findings

Recent studies have highlighted the enhanced biological activity of DCF-ME in various experimental models:

- Cancer Cell Lines : In vitro studies demonstrated that DCF-ME induced apoptosis in HL-60 leukemia cells through activation of AP-1 transcription factors and modulation of oxidative stress markers .

- Toxicity Assessments : Comparatively, the acute toxicity of DCF-ME was significantly higher than that of diclofenac, indicating a need for careful dosing in therapeutic applications .

- Combination Therapies : When combined with other therapeutic agents, such as anti-angiogenic drugs, DCF-ME has shown potential for enhancing tumor remission rates in murine models .

Propriétés

IUPAC Name |

methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETACGBDFVVKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333888 | |

| Record name | Diclofenac, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15307-78-5 | |

| Record name | Diclofenac methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl diclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFENAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7O8SA4VRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Diclofenac Methyl Ester a more potent analgesic and anti-inflammatory agent compared to Diclofenac Potassium?

A1: While the provided research [] states that this compound demonstrates stronger analgesic and anti-inflammatory effects than Diclofenac Potassium in the acetic acid writhing test and xylene-induced ear swelling test in mice, the exact mechanism behind this difference is not elaborated upon. Further research is needed to understand the specific pharmacological reasons for this increased potency.

Q2: How does this compound impact aquatic organisms, and what is the significance of its biotransformation?

A2: Research indicates that this compound can negatively impact aquatic organisms. [, ] A study on rainbow trout showed that exposure to environmentally relevant concentrations of Diclofenac led to its accumulation in the bile, with this compound being one of the identified metabolites. [] This exposure resulted in reduced expression of genes related to prostaglandin synthesis (cox1 and cox2) in vital organs, ultimately causing tissue damage in the kidneys and intestines. []

Q3: What are the implications of the discovery that Diclofenac can be methylated into this compound in various biological systems?

A3: The identification of this compound as a product of Diclofenac biotransformation in invertebrates, fish, and even human urine [] suggests a potentially widespread metabolic pathway. This discovery necessitates further investigation into the enzyme responsible for this methylation, which is proposed to be an S-adenosylmethionine-dependent -carboxylic acid methyltransferase. [] Understanding the prevalence and activity of this enzyme across species could be crucial in predicting the environmental fate and potential toxicity of Diclofenac and similar pharmaceuticals. This knowledge is vital for developing comprehensive risk assessments and appropriate mitigation strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.